molecular formula C17H23NO5 B3057539 Diethyl acetamido(4-methylbenzyl)malonate CAS No. 82291-79-0

Diethyl acetamido(4-methylbenzyl)malonate

Cat. No.: B3057539
CAS No.: 82291-79-0
M. Wt: 321.4 g/mol
InChI Key: VGFIIMBBIHQYKL-UHFFFAOYSA-N
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Description

Diethyl acetamido(4-methylbenzyl)malonate is a derivative of malonic acid diethyl ester. It is formally derived through the acetylation of ester from the unstable aminomalonic acid. This compound serves as a starting material for racemates, including both natural and unnatural α-amino acids or hydroxycarboxylic acids .

Mechanism of Action

Target of Action

Diethyl acetamido(4-methylbenzyl)malonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .

Biochemical Pathways

DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids. In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

Pharmacokinetics

Given its role as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis , it can be inferred that its ADME properties are likely to be influenced by the specific formulation and administration route.

Result of Action

The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds have various roles in biological systems, including serving as building blocks for proteins and participating in key metabolic processes.

Action Environment

The action of DEAM is influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in certain solvents. Additionally, the temperature and pH of the reaction environment can also impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

It is known that it is a derivative of malonic acid diethyl ester, which is used in the synthesis of α-amino acids This suggests that Diethyl acetamido(4-methylbenzyl)malonate may interact with enzymes, proteins, and other biomolecules involved in amino acid synthesis and metabolism

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of α-amino acids This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to amino acid metabolism

Metabolic Pathways

Diethyl acetamidomalonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the synthesis of fatty acids It is possible that this compound may also be involved in similar metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

A notable method for synthesizing diethyl acetamido(4-methylbenzyl)malonate involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO₂), resulting in diethyl isonitrosomalonate. This intermediate is then reduced in a mixture of glacial acetic acid and acetic anhydride using zinc powder. The resulting amine is combined with acetic anhydride to produce the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory methods but optimized for yield and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Diethyl acetamido(4-methylbenzyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Sodium ethoxide (NaOEt) and alkyl halides.

    Hydrolysis: Acidic or basic conditions followed by heating.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl acetamido(4-methylbenzyl)malonate is unique due to its specific structure, which allows it to serve as a versatile starting material for the synthesis of both natural and unnatural α-amino acids and hydroxycarboxylic acids. This versatility makes it particularly valuable in pharmaceutical and chemical research .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(4-methylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFIIMBBIHQYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281120
Record name Diethyl acetamido[(4-methylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82291-79-0
Record name NSC20180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl acetamido[(4-methylphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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